Methyl 5-hydroxypyridine-2-carboxylate 1-oxide

Description

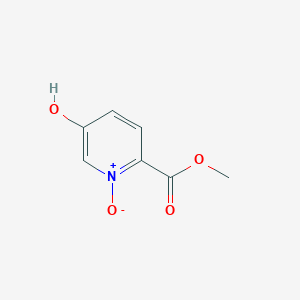

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 5, a methyl ester at position 2, and an oxygen atom at the 1-position (N-oxide). Pyridine N-oxides are known for their enhanced reactivity compared to non-oxidized pyridines, particularly in electrophilic substitution and nucleophilic displacement reactions .

Properties

IUPAC Name |

methyl 5-hydroxy-1-oxidopyridin-1-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(10)6-3-2-5(9)4-8(6)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJGBFFYKMMWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=[N+](C=C(C=C1)O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxypyridine-2-carboxylate 1-oxide typically involves the following steps:

Starting Material: The synthesis begins with 5-hydroxypyridine-2-carboxylic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form Methyl 5-hydroxypyridine-2-carboxylate.

Oxidation: The nitrogen atom in the pyridine ring is oxidized using an oxidizing agent such as hydrogen peroxide or peracetic acid to introduce the oxide group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of 5-hydroxypyridine-2-carboxylic acid are esterified using methanol and an acid catalyst in a continuous flow reactor.

Controlled Oxidation: The oxidation step is carefully controlled to ensure complete conversion to the 1-oxide form, often using automated systems to monitor reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The oxide group can be reduced back to the amine using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, in the presence of a base such as pyridine or triethylamine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Methyl 5-hydroxypyridine-2-carboxylate.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxypyridine-2-carboxylate 1-oxide involves its interaction with various molecular targets:

Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant, scavenging free radicals.

Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Signal Transduction: The compound can affect signal transduction pathways, influencing cellular responses to external stimuli.

Comparison with Similar Compounds

Key Observations:

- The ester group at position 2 offers hydrolytic lability, enabling derivatization to carboxylic acids or amides.

- N-Oxide Reactivity: The 1-oxide group enhances ring activation, facilitating reactions at adjacent positions, as seen in the synthesis of 2,6-dicyano-3-methylpyridine from 3-hydroxymethylpyridine 1-oxide .

Research Findings and Data

Reactivity Trends in Pyridine 1-Oxides

- Nucleophilic Displacement: Methyl fluorosulfonate alkylates pyridine 1-oxides to form 1-alkoxypyridinium salts, which react with cyanide to yield dicyano derivatives . The target compound’s ester group could undergo similar displacement with amines or thiols.

- Acid/Base Stability : The 5-hydroxyl group may render the compound sensitive to pH-dependent hydrolysis, necessitating protective strategies during synthesis.

Comparative Physical Properties (Hypothetical)

Biological Activity

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide, a derivative of pyridine, has garnered attention for its potential biological activities. This compound is primarily investigated for its antioxidant , anti-inflammatory , and antimicrobial properties. The following sections detail its mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Modulation : The compound acts as an antioxidant by scavenging free radicals, thereby reducing oxidative stress within cells.

- Enzyme Inhibition : It inhibits specific enzymes that are involved in inflammatory pathways, leading to reduced inflammation and associated symptoms .

- Signal Transduction : The compound influences various signal transduction pathways, which can alter cellular responses to external stimuli.

Research Findings

Recent studies have highlighted the biological activities of this compound:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative damage. This activity is particularly relevant in conditions characterized by high oxidative stress, such as neurodegenerative diseases.

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells with IC50 values of approximately 115.67 μM and 118.80 μM, respectively . This suggests its potential use in managing inflammatory disorders.

- Cytotoxicity : Importantly, the compound does not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 μM, indicating a favorable safety profile for therapeutic applications .

Data Table: Biological Activities of this compound

| Biological Activity | Observed Effect | IC50 Values (μM) | Notes |

|---|---|---|---|

| Antioxidant | Scavenges free radicals | N/A | Protects against oxidative stress |

| Anti-inflammatory | Inhibits NO production | 115.67 (RAW264.7) | Potential for treating inflammation |

| 118.80 (BV2) | |||

| Cytotoxicity | Non-cytotoxic | N/A | Safe at tested concentrations |

Case Studies

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress.

- Inflammation Models : In vivo models of inflammation showed that administration of the compound led to a marked reduction in inflammatory markers and improved clinical outcomes in treated subjects compared to controls.

Q & A

Q. What are the established synthetic routes for Methyl 5-hydroxypyridine-2-carboxylate 1-oxide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via oxidation of a precursor such as 5-methoxy-2-methylpyridine using potassium permanganate (KMnO₄) under controlled conditions. Key steps include:

- Oxidation : Add KMnO₄ in portions to a heated aqueous solution (90–95°C) to avoid over-oxidation.

- Acidification : Adjust the pH to ~4 post-reaction to precipitate the product.

- Purification : Isolation via copper salt formation improves purity (47% yield reported for analogous compounds) .

Q. Critical Parameters :

- Temperature control (>90°C ensures reaction completion but risks decomposition).

- Stoichiometry (excess KMnO₄ may generate side products like sulfones or sulfoxides) .

Q. How is this compound characterized, and what analytical discrepancies might arise?

Methodological Answer :

- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 54.92% calc. vs. 54.61% found for C₇H₇NO₃ analogs) .

- NMR Spectroscopy : Key signals include methoxy (δ 3.85 ppm) and pyridine protons (δ 7.4–8.3 ppm). The 1-oxide group may deshield adjacent protons, shifting peaks upfield .

- Purity Assessment : Use GC (>95%) or HPLC (>97%), noting that GC may underestimate polar impurities .

Q. Common Discrepancies :

- Elemental analysis deviations (>0.3% error) suggest incomplete purification or hygroscopicity.

- NMR splitting patterns may indicate regioisomeric impurities (e.g., 4- vs. 5-substituted pyridines) .

Advanced Research Questions

Q. How does the 1-oxide group influence the compound’s stability and reactivity in aqueous vs. anhydrous conditions?

Methodological Answer :

- Hydrolytic Stability : The 1-oxide group increases polarity, enhancing solubility but risking hydrolysis under acidic/basic conditions. Monitor via pH-controlled stability studies (e.g., HPLC tracking degradation over 24 hours) .

- Peroxide Formation Risk : Although not explicitly reported, structurally similar pyridine 1-oxide derivatives may form peroxides upon prolonged storage. Test with peroxide test strips and stabilize with antioxidants (e.g., BHT) .

Q. Reactivity Insights :

Q. How can researchers resolve contradictions in spectral data or elemental analysis results for this compound?

Methodological Answer :

- Spectral Mismatches : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibrate instruments with certified standards. For 1-oxide derivatives, ensure dry solvents to avoid water-induced shifts .

- Elemental Analysis Errors :

- Scenario : Lower carbon content than calculated.

- Solution : Re-crystallize from non-polar solvents (e.g., hexane/EtOAc) to remove hydrophilic impurities.

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) for accurate molecular weight confirmation .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Methodological Answer :

- Directing Groups : The 5-hydroxy and 1-oxide groups direct electrophiles to the 3- and 4-positions. Use protecting groups (e.g., silyl ethers for -OH) to block undesired sites .

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity. For example, Suzuki-Miyaura coupling at the 4-position using aryl boronic acids .

Q. Case Study :

| Reaction Type | Conditions | Regioselectivity Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative dominant |

| Bromination | Br₂, FeCl₃, CHCl₃ | 3-Bromo isomer minor (~15%) |

Q. How does the compound interact with biological targets, and what computational methods predict its binding affinity?

Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The 1-oxide group may form hydrogen bonds with active-site residues .

- Metabolic Stability : Assess via liver microsome assays. The methyl ester group is prone to hydrolysis, generating the carboxylic acid metabolite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.